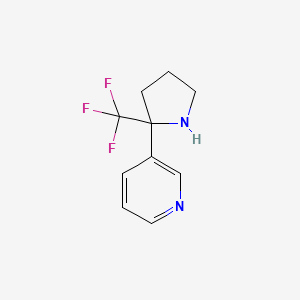
2-Chloro-6-(2-ethoxyvinyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2-ethoxyvinyl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro group and an ethoxyvinyl group attached to the pyrazine ring, makes it an interesting compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-ethoxyvinyl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with ethoxyvinyl derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, alkylation, and cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions, use of advanced catalysts, and optimization of reaction parameters such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
2-Chloro-6-(2-ethoxyvinyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
科学的研究の応用
2-Chloro-6-(2-ethoxyvinyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-6-(2-ethoxyvinyl)pyrazine involves its interaction with specific molecular targets. The chloro and ethoxyvinyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
2-Chloro-6-(2-ethoxyvinyl)pyrazine can be compared with other similar compounds, such as:
2-Chloro-6-ethylaminopyrazine: This compound has an ethylamino group instead of an ethoxyvinyl group.
2-Amino-6-chloropyrazine: Contains an amino group instead of an ethoxyvinyl group.
Pyridazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their specific substituents and properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazine derivatives.
特性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-chloro-6-[(E)-2-ethoxyethenyl]pyrazine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3/b4-3+ |
InChIキー |
FRWPTGHQTVPXPP-ONEGZZNKSA-N |
異性体SMILES |
CCO/C=C/C1=CN=CC(=N1)Cl |
正規SMILES |
CCOC=CC1=CN=CC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
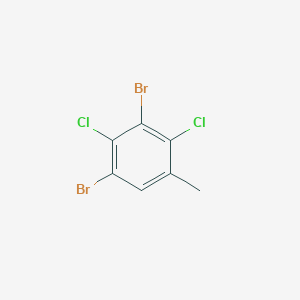


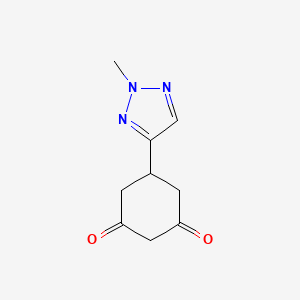


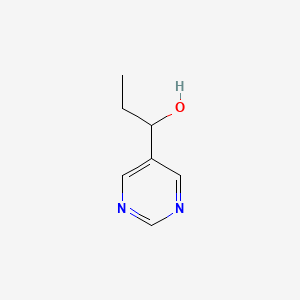
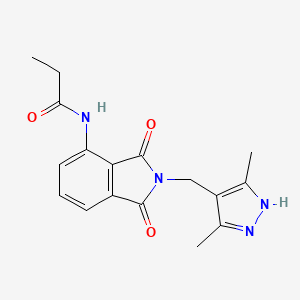
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
